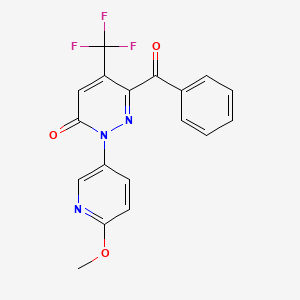

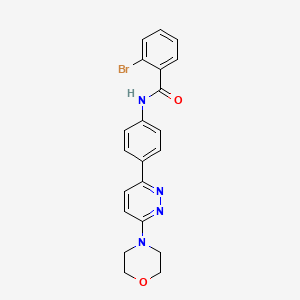

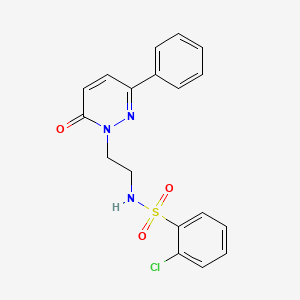

N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyrimidine ring, with the various functional groups attached at different positions on the ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine and nitro groups are typically quite reactive and could participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar nitro and amine groups could affect its solubility in different solvents .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Tetrahydropteridine C6-Stereoisomers : Chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. This process highlights the utility of chloro-nitropyrimidinone derivatives in synthesizing complex molecules with high enantiomeric purity, which are essential in pharmaceutical chemistry (S. W. Bailey, R. Chandrasekaran, & J. Ayling, 1992).

Development of Aromatic Poly(sulfone sulfide amide imide)s : A new diamine monomer was prepared, demonstrating the role of nitropyrimidine derivatives in creating soluble and thermally stable polymers. This research underscores the importance of these compounds in developing new materials with potential applications in technology and industry (S. Mehdipour‐Ataei & M. Hatami, 2007).

Biological Activity Exploration

- Investigation of Pyrimethamine Derivatives : A study focused on derivatives of pyrimethamine, a compound structurally related to N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine, provided insights into binding mechanisms and potential enhancements of mutant β-N-acetylhexosaminidase activity. This research illustrates the potential of nitropyrimidine derivatives in medicinal chemistry and drug development (M. Tropak et al., 2015).

Material Science and Polymer Chemistry

- Synthesis of Organosoluble, Thermal Stable Polyimides : The creation of novel aromatic diamine monomers for polyimides synthesis demonstrates the applicability of nitropyrimidine derivatives in producing materials with exceptional solubility, thermal stability, and mechanical properties. This area of research highlights the potential use of these compounds in creating advanced materials for various industrial applications (Xiaohua Huang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

If we consider the action of similar compounds, they inhibit the activity of dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. As a result, DNA replication is hindered, which can lead to cell death.

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that it may affect the folate pathway . The inhibition of DHFR disrupts this pathway, leading to a decrease in the production of nucleotides and subsequent disruption of DNA replication.

Result of Action

Based on the action of similar compounds, it can be inferred that the inhibition of dhfr leads to a decrease in nucleotide synthesis, which can disrupt dna replication and lead to cell death .

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLESWVOLEQZAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)